molecular formula C19H19NO3S B411161 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide CAS No. 457960-43-9

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide

Cat. No.: B411161
CAS No.: 457960-43-9
M. Wt: 341.4g/mol
InChI Key: OHUUSTNABZPUJD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUUSTNABZPUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Core Steps

The foundational synthesis route involves two critical stages: (1) preparation of 4-methoxynaphthalene-1-sulfonyl chloride and (2) its reaction with 2-phenylethylamine.

Synthesis of 4-Methoxynaphthalene-1-sulfonyl Chloride

4-Methoxynaphthalene undergoes sulfonation at position 1 using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) in dichloromethane (DCM\text{DCM}) at 10C-10^\circ \text{C} to 0C0^\circ \text{C}. The intermediate sulfonic acid is then treated with thionyl chloride (SOCl2\text{SOCl}_2) to yield the sulfonyl chloride derivative.

Coupling with 2-Phenylethylamine

The sulfonyl chloride reacts with 2-phenylethylamine in DCM\text{DCM} or tetrahydrofuran (THF\text{THF}) under basic conditions. Triethylamine (Et3N\text{Et}_3\text{N}) or sodium bicarbonate (NaHCO3\text{NaHCO}_3) neutralizes HCl\text{HCl} byproducts. Optimal stoichiometry uses a 1:1.2 molar ratio of sulfonyl chloride to amine, achieving yields of 70–80% after 4–6 hours at 25C25^\circ \text{C}.

Key Reaction:

C11H10O3SCl+C8H11NEt3N, DCMC19H19NO3S+HCl\text{C}{11}\text{H}{10}\text{O}3\text{SCl} + \text{C}8\text{H}{11}\text{N} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{19}\text{H}{19}\text{NO}_3\text{S} + \text{HCl}

Purification and Yield Optimization

Crude product purification typically employs silica gel column chromatography with a hexane/ethyl acetate gradient (4:1 to 1:1). Recrystallization from ethanol or dioxane further enhances purity (>98%). Industrial methods replace chromatography with continuous crystallization units to reduce costs.

Alternative Synthetic Routes and Methodological Innovations

One-Pot Sulfonation and Methylation

A modified approach introduces the methoxy group post-sulfonamide formation. Naphthalene-1-sulfonamide is methylated using methyl iodide (CH3I\text{CH}_3\text{I}) and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in DMF\text{DMF} at 60C60^\circ \text{C}. This method avoids handling reactive sulfonyl chlorides but yields drop to 60–65% due to competing N-alkylation.

Ultrasonic-Assisted Coupling

Sonication at 50–60C^\circ \text{C} reduces reaction times to 1–2 hours by enhancing reagent diffusion. A study using Amberlyst-15 as a catalyst achieved 85% yield in THF\text{THF}. However, scalability limitations hinder industrial adoption.

Green Chemistry Approaches

Recent efforts substitute DCM\text{DCM} with cyclopentyl methyl ether (CPME\text{CPME}) or ethyl acetate, reducing environmental impact. Biocatalytic methods using lipases for sulfonamide bond formation are exploratory but show <50% yields.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactors

Large-scale synthesis employs tubular flow reactors to maintain precise temperature control (05C0–5^\circ \text{C}) during sulfonation. Automated quench systems neutralize excess ClSO3H\text{ClSO}_3\text{H} with ice-cold ammonia, improving safety.

Quality Control Metrics

  • Purity: >99% by HPLC (C18 column, acetonitrile/water gradient).

  • Byproducts: <0.5% unreacted sulfonyl chloride or N-alkylated impurities.

Table 1: Summary of Key Preparation Methods

MethodConditionsYield (%)Purity (%)Scalability
Classical CouplingEt3_3N, DCM, 25^\circC75–8098High
One-Pot MethylationK2_2CO3_3, DMF, 60^\circC60–6595Moderate
Ultrasonic-AssistedAmberlyst-15, THF, 50^\circC8597Low
Industrial FlowContinuous reactor, −10^\circC8299High

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-phenylethyl)naphthalene-1-sulfonamide.

    Reduction: Formation of 4-methoxy-N-(2-phenylethyl)naphthylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic effects and its role as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the naphthalene ring system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide (Target) - 4-OCH₃; N-(2-phenylethyl) C₁₉H₁₉NO₃S 341.42 High lipophilicity; potential drug scaffold
N-(2-Aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide - 5-(N,N-dimethylamino); N-(2-aminobenzyl) C₁₉H₂₁N₃O₂S 367.45 Fluorescent probe (dansyl derivative); δHNH IR bands absent
5-(Dimethylamino)-N-(prop-2-yn-1-yl)naphthalene-1-sulfonamide - 5-(N,N-dimethylamino); N-propargyl C₁₅H₁₆N₂O₂S 288.36 Click chemistry applications; dansyl fluorescence
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide - N-methyl; N-(2-(3,4-dimethoxyphenyl)ethyl) C₂₁H₂₃NO₅S 401.48 Crystal structure with π-π interactions; antimicrobial activity
4-Methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide - 4-OCH₃; N-(pyridin-3-ylmethyl) C₁₇H₁₆N₂O₃S 340.39 Basic nitrogen enhances solubility; CAS 303990-77-4

Key Observations :

  • Lipophilicity : The target compound’s phenethyl group increases logP compared to dansyl derivatives (e.g., N-propargyl analog, 288.36 g/mol), favoring hydrophobic interactions .
  • Electronic Effects: Methoxy substitution at position 4 (target) vs. dimethylamino at position 5 (dansyl analogs) alters electron density, affecting UV-Vis absorption and reactivity .
  • Solubility: Pyridinylmethyl (CAS 303990-77-4) and aminobenzyl substituents improve aqueous solubility due to polar functional groups .

Key Observations :

  • ¹H-NMR : The target lacks the imine proton (δ 8.0) seen in Schiff base derivatives (), confirming absence of a dansyl-like structure .
  • IR : Absence of δHNH bands in dansyl derivatives contrasts with target’s sulfonamide S=O stretches .
  • Synthesis : Most analogs are synthesized via sulfonylation of amines with sulfonyl chlorides, followed by purification (e.g., column chromatography in ) .

Biological Activity

4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic and inflammatory processes. This compound is part of a broader class of naphthalene sulfonamides, which have been investigated for their interactions with various biological targets, including fatty acid binding proteins and endothelin receptors.

The chemical structure of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide features a methoxy group and a phenethyl moiety attached to a naphthalene backbone. This configuration is believed to influence its binding affinity and selectivity towards specific biological targets.

Table 1: Structural Features of 4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide

Feature Description
Chemical FormulaC₁₅H₁₅N₁O₂S
Molecular Weight273.35 g/mol
Functional GroupsMethoxy, Sulfonamide
Core StructureNaphthalene

1. Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have highlighted the role of FABP4 in metabolic diseases such as diabetes and atherosclerosis. Research indicates that naphthalene-1-sulfonamide derivatives, including our compound of interest, exhibit potent inhibitory effects on FABP4.

  • Binding Affinity : The binding affinities of related compounds have been shown to be comparable or superior to existing FABP4 inhibitors, suggesting that 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide may serve as a promising candidate for therapeutic development .

2. Endothelin Receptor Modulation

Another significant area of investigation involves the modulation of endothelin receptors, which are implicated in various cardiovascular disorders. The sulfonamide class has demonstrated the ability to inhibit endothelin-mediated vasoconstriction.

  • Mechanism : Compounds that inhibit endothelin binding can reduce vascular resistance and lower blood pressure, which is crucial in managing conditions like hypertension .

Case Study 1: FABP4 Inhibition

A study conducted on naphthalene-1-sulfonamide derivatives revealed that compounds structurally similar to 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide displayed IC50 values in the low micromolar range against FABP4. This suggests significant potential for these compounds in treating metabolic disorders .

Case Study 2: Endothelin-Mediated Disorders

In vitro studies have shown that certain sulfonamides can effectively block endothelin receptors, leading to decreased vasoconstriction in isolated vascular tissues. These findings support the hypothesis that targeting endothelin pathways may be beneficial in treating cardiovascular diseases .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling 4-methoxy-naphthalene-1-sulfonyl chloride with 2-phenylethylamine. Key steps include:

  • Reagent Choice: Use triethylamine as a base to neutralize HCl byproducts .
  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to balance reactivity and side reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amines and sulfonyl chlorides. Yields (~60–75%) depend on stoichiometric ratios and temperature control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR:
    • ¹H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons on naphthalene split into multiplets (δ 7.5–8.5 ppm) .
    • ¹³C NMR: Sulfonamide carbonyl at ~125–130 ppm; methoxy carbon at ~55 ppm .
  • IR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹; naphthalene C-H bends at 750–850 cm⁻¹ .
  • Mass Spec (HRMS): Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 356.12 for C₁₉H₁₉NO₃S) .

Q. How can researchers design preliminary biological assays to assess enzyme inhibition or receptor binding activity?

Methodological Answer:

  • Enzyme Assays: Use fluorogenic substrates (e.g., NADH-coupled assays for dehydrogenases) to monitor inhibition kinetics. IC₅₀ values are derived from dose-response curves (1–100 µM test range) .
  • Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled antagonists) with membrane preparations. Calculate Ki values using Cheng-Prusoff equations .

Q. What safety protocols are critical when handling this sulfonamide derivative in the lab?

Methodological Answer:

  • PPE: Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (linked to naphthalene toxicity) .
  • Waste Disposal: Neutralize sulfonyl chloride byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like carbonic anhydrase?

Methodological Answer:

  • Software: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol:
    • Prepare the protein (PDB ID: 3LXE) by removing water and adding polar hydrogens.
    • Define the active site using GRID-based maps.
    • Score poses using binding free energy (ΔG). Key interactions: sulfonamide-Zn²+ coordination and π-stacking with phenyl groups .
  • Validation: Compare predicted Ki with experimental IC₅₀ to refine models .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Use tools like RevMan to aggregate data, adjusting for variables (cell lines, assay conditions).
  • Orthogonal Assays: Confirm hits via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .
  • Structural Elucidation: X-ray crystallography of compound-target complexes clarifies binding modes (e.g., sulfonamide orientation in active sites) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

Methodological Answer:

  • Scaffold Modifications:
    • Replace methoxy with halogen (e.g., Cl) to enhance lipophilicity .
    • Vary phenethyl chain length to probe steric effects on receptor binding .
  • Assay Design: Test analogs in parallel against off-targets (e.g., COX-2) to assess selectivity .

Q. What metabolomic approaches identify the compound’s degradation pathways or toxic metabolites?

Methodological Answer:

  • LC-MS/MS: Use hepatocyte incubations to track phase I/II metabolites.
  • Data Analysis: MetaboLynx software identifies hydroxylated (m/z +16) or glucuronidated (m/z +176) species. Compare with in vivo plasma profiles .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 24h) followed by HPLC-UV to quantify degradation (λ=254 nm).
    • Arrhenius plots predict shelf-life at 25°C .

Q. What crystallographic techniques determine the compound’s solid-state structure, and how does polymorphism affect bioavailability?

Methodological Answer:

  • Single-Crystal XRD: Grow crystals via vapor diffusion (ethanol/water). Solve structures using SHELX.
  • Polymorph Screening: Use solvent-drop grinding to identify forms. Compare dissolution rates in simulated gastric fluid .

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